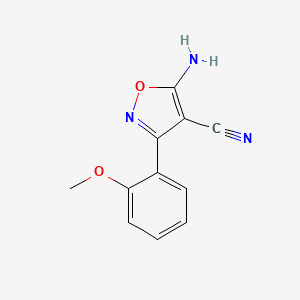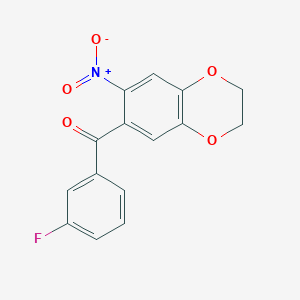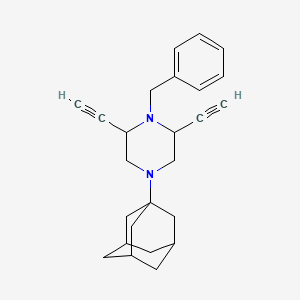![molecular formula C17H27N5O4S B11053662 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl 2-methylpropanoate](/img/structure/B11053662.png)
2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL 2-METHYLPROPANOATE is a complex organic compound known for its unique chemical structure and properties It features a triazine ring substituted with morpholine groups and a thiol-ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL 2-METHYLPROPANOATE typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine in a solvent mixture of dioxane and water, using sodium carbonate as a base.
Thiol-Ethyl Ester Formation: The thiol-ethyl ester moiety is introduced by reacting the triazine core with 2-mercaptoethyl 2-methylpropanoate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL 2-METHYLPROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to form thiolates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
Substitution Reactions: The major products are substituted triazine derivatives with varying functional groups depending on the nucleophile used.
Oxidation and Reduction: The major products include disulfides and thiolates.
Scientific Research Applications
2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL 2-METHYLPROPANOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMORPHOLIN-4-YL-1,3,5-TRIAZIN-2-YL)THIO]ETHYL 2-METHYLPROPANOATE involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H27N5O4S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]ethyl 2-methylpropanoate |
InChI |
InChI=1S/C17H27N5O4S/c1-13(2)14(23)26-11-12-27-17-19-15(21-3-7-24-8-4-21)18-16(20-17)22-5-9-25-10-6-22/h13H,3-12H2,1-2H3 |
InChI Key |
TZNBFMHXJYFHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCSC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1-(propylamino)naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11053587.png)
![6-(3,5-Dimethoxyphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053592.png)

![3-amino-2-cyano-N,N-diethyl-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11053602.png)

![Methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate](/img/structure/B11053616.png)
![N'-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]-4-methylbenzohydrazide](/img/structure/B11053621.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[(furan-2-ylmethyl)sulfanyl]ethanone](/img/structure/B11053622.png)
![3-(4-chloro-2-fluorophenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053627.png)
![Ethyl 2-benzyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B11053634.png)
![5-[(4-Methoxyphenyl)methyl]-4-(pyridin-3-yl)-1,2,4-triazole-3-thiol](/img/structure/B11053641.png)
![1,7-bis(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11053642.png)
![4-(2-oxopyrrolidin-1-yl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B11053648.png)

